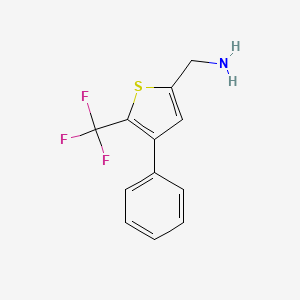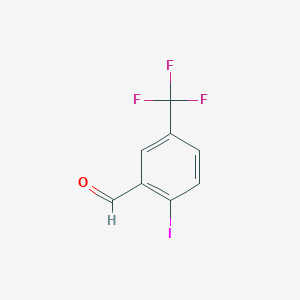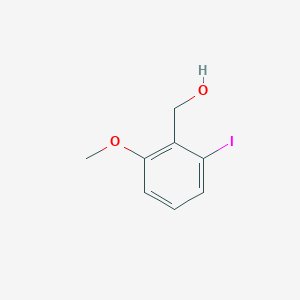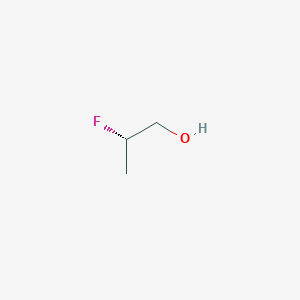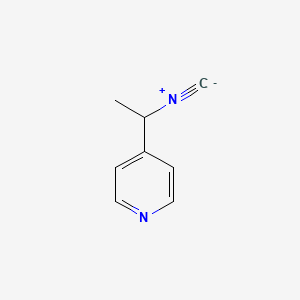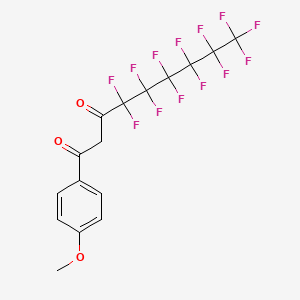
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione, also known as TTN, is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. TTN is a highly stable compound that has been found to have several applications in scientific research, including as a chemical probe and as a reagent for organic synthesis. In
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione is not fully understood. However, it has been shown to selectively bind to the protein Keap1, which is involved in the regulation of cellular antioxidant response. This binding leads to the activation of the transcription factor Nrf2, which is responsible for the upregulation of antioxidant genes. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant genes in cells, which can protect cells from oxidative stress. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have potential implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione is its stability. This compound is a highly stable compound that can be stored for extended periods without degradation. This makes it a valuable tool for scientific research. However, one of the limitations of this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione. One potential future direction is the development of this compound derivatives with improved properties. For example, this compound derivatives with increased binding affinity for Keap1 or increased stability could have potential applications in scientific research.
Another future direction is the use of this compound as a tool for studying the antioxidant response in cells. This compound could be used to study the role of the antioxidant response in various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a highly stable fluorinated organic compound that has several applications in scientific research. This compound can be used as a chemical probe and as a reagent for organic synthesis. This compound selectively binds to the protein Keap1, which is involved in the regulation of cellular antioxidant response, and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione has been found to have several applications in scientific research. One of the primary applications of this compound is as a chemical probe. Chemical probes are small molecules that are used to selectively bind to specific proteins or enzymes in cells. This compound has been shown to selectively bind to the protein Keap1, which is involved in the regulation of cellular antioxidant response. This makes this compound a valuable tool for studying the antioxidant response in cells.
This compound has also been used as a reagent for organic synthesis. This compound can be used as a fluorinating agent, which is useful for the introduction of fluorine atoms into organic molecules. This is important because fluorinated organic molecules have unique properties that make them useful in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F13O3/c1-32-8-4-2-7(3-5-8)9(30)6-10(31)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKNTTWKCCFHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F13O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




